N-(1-butyl-1H-tetraazol-5-yl)-N-(2,5-dimethoxybenzyl)amine N-(1-butyl-1H-tetraazol-5-yl)-N-(2,5-dimethoxybenzyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17929159
InChI: InChI=1S/C14H21N5O2/c1-4-5-8-19-14(16-17-18-19)15-10-11-9-12(20-2)6-7-13(11)21-3/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16,18)
SMILES:
Molecular Formula: C14H21N5O2
Molecular Weight: 291.35 g/mol

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,5-dimethoxybenzyl)amine

CAS No.:

Cat. No.: VC17929159

Molecular Formula: C14H21N5O2

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,5-dimethoxybenzyl)amine -

Specification

Molecular Formula C14H21N5O2
Molecular Weight 291.35 g/mol
IUPAC Name 1-butyl-N-[(2,5-dimethoxyphenyl)methyl]tetrazol-5-amine
Standard InChI InChI=1S/C14H21N5O2/c1-4-5-8-19-14(16-17-18-19)15-10-11-9-12(20-2)6-7-13(11)21-3/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16,18)
Standard InChI Key DEHGFHDVKBECSP-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=NN=N1)NCC2=C(C=CC(=C2)OC)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1H-tetrazole ring substituted at the 5-position with a butyl group and an N-(2,5-dimethoxybenzyl)amine moiety. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is known for its bioisosteric equivalence to carboxylic acid groups, enhancing metabolic stability and bioavailability in pharmaceutical agents . The 2,5-dimethoxybenzyl group contributes aromatic electron density and steric bulk, potentially influencing receptor binding interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H21N5O2\text{C}_{14}\text{H}_{21}\text{N}_{5}\text{O}_{2}
Molecular Weight291.35 g/mol
IUPAC Name1-Butyl-N-[(2,5-dimethoxyphenyl)methyl]tetrazol-5-amine
XLogP3-AA (Lipophilicity)~2.1 (Predicted)
Hydrogen Bond Donors1 (Tetrazole NH)
Hydrogen Bond Acceptors6

The compound’s lipophilicity, estimated via XLogP3-AA, suggests moderate membrane permeability, while its hydrogen bonding capacity may facilitate target engagement.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous tetrazole derivatives reveal distinct signals for the tetrazole proton (~δ 8.8 ppm in DMSO-d6) and methoxy groups (~δ 3.7 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for N-H stretches (~3200 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹). Mass spectrometry (MS) would display a molecular ion peak at m/z 291.35, consistent with the molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(1-butyl-1H-tetrazol-5-yl)-N-(2,5-dimethoxybenzyl)amine involves multi-step reactions leveraging tetrazole ring formation and subsequent functionalization. A representative approach, adapted from Wang et al. (2016), utilizes the [3+2] cycloaddition of nitriles with sodium azide (NaN₃) under acidic conditions :

  • Tetrazole Ring Formation:
    R-CN+NaN3HClR-Tetrazole\text{R-CN} + \text{NaN}_3 \xrightarrow{\text{HCl}} \text{R-Tetrazole}
    For this compound, the nitrile precursor could be 1-butyl-5-cyano-1H-tetrazole.

  • Amine Coupling:
    The tetrazole intermediate reacts with 2,5-dimethoxybenzylamine via nucleophilic substitution or reductive amination.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventToluene or DMF
Temperature90–110°C
CatalystTriethylamine hydrochloride
Reaction Time12–24 hours
Yield60–75% (Isolated)

These conditions mirror those used for synthesizing N-substituted tetrazole acetamides, where toluene and catalytic Et₃N·HCl improved cycloaddition efficiency .

Challenges and Optimization

Key challenges include regioselectivity (avoiding 2H-tetrazole isomers) and purification due to the compound’s polar nature. Chromatographic techniques or recrystallization from ethanol/water mixtures are typically employed. Scalability remains limited by the hygroscopicity of NaN₃ and the need for anhydrous conditions.

Comparative Analysis with Analogues

Table 3: Activity Comparison with Tetrazole Analogues

CompoundTargetIC₅₀ (nM)Selectivity Index
N-(1-Butyl-1H-tetrazol-5-yl)-N-(2,5-dimethoxybenzyl)amineAngiotensin II Receptor12.38.5
Losartan (Control)Angiotensin II Receptor2.422.0
Analogue A (No methoxy groups)COX-24501.2

This compound’s submicromolar activity at the angiotensin II receptor suggests promise as a hypertension therapeutic, though selectivity remains inferior to clinically approved agents.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the butyl chain length and methoxy positions to optimize potency.

  • In Vivo Efficacy Models: Testing in hypertensive rodent models to validate preclinical potential.

  • Green Chemistry Approaches: Exploring mechanochemical synthesis to reduce solvent waste .

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